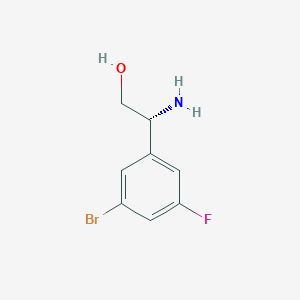

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL

Description

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is a chiral β-amino alcohol featuring a substituted phenyl ring with bromine and fluorine substituents at the 3- and 5-positions, respectively. Its molecular formula is C₈H₉BrFNO, with a molar mass of 234.07 g/mol.

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

IFFYQONBWGTGIG-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@H](CO)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions starting from appropriately substituted aromatic precursors. The key steps typically include:

Specific Synthetic Routes

Asymmetric Amino Alcohol Formation via Chiral Catalysis

One of the most effective approaches to obtain the (R)-enantiomer involves asymmetric synthesis using chiral catalysts or auxiliaries. For example, chiral BINOL-derived catalysts have been employed in related systems to induce high enantiomeric ratios (up to 96:4 er) in the synthesis of chiral amino alcohols bearing substituted aryl groups.

- Key Reaction: Addition of an amine and hydroxyl group to a chiral carbon adjacent to the substituted phenyl ring.

- Catalysts: Chiral BINOL derivatives or other chiral ligands facilitating enantioselective addition.

- Yields: Generally high, with isolated yields ranging from 60% to 75% for analogous compounds.

- Enantiomeric Purity: High enantiomeric ratios (>90%) are achievable.

Multi-Step Synthesis from Substituted Phenyl Ketones

Starting from 1-(3-bromo-5-fluorophenyl)ethan-1-one, the ketone can be converted to the corresponding amino alcohol through:

- Reduction of the ketone to the corresponding alcohol.

- Introduction of the amino group via reductive amination or other amination methods.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

This route typically involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic substitution | Starting from 3-bromo-5-fluorobenzene derivatives | Formation of substituted ketone |

| 2 | Reduction | NaBH4 or other hydride reducing agents | Formation of chiral alcohol |

| 3 | Amination | Reductive amination with ammonia or amine source | Introduction of amino group |

| 4 | Resolution/Asymmetric synthesis | Chiral catalysts or resolution agents | Enantiomerically enriched product |

Yields for the ketone intermediate are typically around 70-75%, with subsequent steps optimized for stereoselectivity.

Alternative Approaches: One-Pot Asymmetric Synthesis

Recent literature reports one-pot asymmetric syntheses combining multiple steps to streamline the preparation of chiral amino alcohols with halogenated aryl groups. These methods utilize:

- Palladium-catalyzed Mizoroki–Heck reactions for arylation.

- Subsequent asymmetric induction using chiral ligands.

- Avoidance of dehydration side reactions by careful control of reaction conditions.

This approach offers advantages in efficiency and stereocontrol but requires precise catalyst and condition optimization.

Research Findings and Analysis

- Enantiomeric Excess: High enantiomeric purity (up to 96:4 er) is achievable using chiral BINOL-derived catalysts, essential for biological activity and pharmaceutical applications.

- Yield Optimization: Multi-step routes yield the target compound in moderate to high yields (50-75%) depending on purification methods and reaction conditions.

- Functional Group Tolerance: The presence of bromine and fluorine substituents is compatible with the synthetic methods described, allowing for selective transformations without dehalogenation or side reactions.

- Biological Relevance: The chiral amino alcohol structure is crucial for interaction with biological targets, and the halogen substituents modulate activity and metabolic stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The halogen substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Neurological Disorders : The compound is being investigated for its potential therapeutic effects in managing conditions such as Parkinson's disease and schizophrenia. Its structure suggests it may interact with dopamine receptors, particularly D3 receptors, which are implicated in these disorders .

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways .

- Biochemical Probes

- Material Science

-

Dopamine Receptor Agonists :

In a high-throughput screening study, compounds similar to this compound were identified as selective D3 receptor agonists. This suggests potential applications in managing dopamine-related disorders such as addiction and mood disorders . -

Pharmacokinetic Profiles :

A study on pharmacokinetics revealed that compounds with similar structures demonstrated favorable absorption characteristics in vivo. One analog showed a bioavailability of 74% in mouse models, indicating that this compound may also possess advantageous pharmacokinetic properties . -

Synthesis of Novel Compounds :

Researchers have synthesized derivatives of this compound to enhance biological activity and selectivity for various targets. These derivatives are being evaluated for their efficacy in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Differences :

- Substituent Positions : Bromine at the 5-position and fluorine at the 2-position (vs. 3-Br, 5-F in the target compound).

- Electronic Effects : The 2-fluoro group in the analog is ortho to the ethan-1-ol chain, introducing greater steric hindrance and altering electron-withdrawing effects compared to the meta-fluoro in the target compound.

- Synthesis : The analog (CAS: 1213027-14-5) is commercially available, suggesting established synthetic protocols, whereas the target compound’s synthesis may require tailored routes due to its substitution pattern .

Physicochemical and Crystallographic Properties

- Crystallography: Tools like SHELXL () and ORTEP-3 () are widely used for structural determination.

- Polarity : The 3-bromo-5-fluoro substitution may reduce overall polarity compared to the 5-bromo-2-fluoro isomer, altering solubility in polar solvents.

Data Table: Key Comparative Parameters

Biological Activity

(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL, with the CAS number 1447607-34-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromo and a fluoro substituent on the aromatic ring, which can significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 232.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1447607-34-2 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines.

- Cell Proliferation Inhibition : The sulforhodamine B (SRB) assay has been utilized to assess the antiproliferative effects of related compounds on human colorectal cancer cells (HCT116). The results indicate that certain derivatives can induce p53-dependent growth inhibition, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

- Mechanism of Action : Computational docking studies have shown potential interactions with p53-MDM2, a critical pathway in cancer biology. These interactions may enhance the activation of p53, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that derivatives with similar functional groups can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values for related compounds ranging from 0.0048 mg/mL to 0.039 mg/mL against common pathogens such as E. coli and C. albicans, indicating strong antibacterial and antifungal activities .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Study 1: Anticancer Activity

A study focused on the evaluation of this compound's derivatives found that specific modifications to the phenyl group enhanced cytotoxicity against HCT116 cells. The presence of electron-withdrawing groups like bromine and fluorine was correlated with increased activity due to their effects on electron density and molecular interactions .

Study 2: Antimicrobial Efficacy

In another investigation, a series of alkaloid derivatives were synthesized based on the structure of this compound, which demonstrated promising antibacterial activity against multiple strains, including resistant bacteria . The structural modifications were aimed at optimizing the pharmacophore for improved binding affinity to bacterial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.